molecular formula C9H15O9P3 B3069781 (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) CAS No. 586372-53-4

(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid)

Cat. No.: B3069781
CAS No.: 586372-53-4
M. Wt: 360.13 g/mol
InChI Key: QNXIXVZKHKBGHY-UHFFFAOYSA-N
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Description

(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid): is a tritopic phosphonic acid derivative with a benzene core. This compound is notable for its three phosphonic acid groups attached to the benzene ring via methylene linkers. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) typically involves the hydrothermal reaction of benzene-1,3,5-triyltris(methylene)triphosphonic acid with metal sulfates and auxiliary ligands such as 4,4′-bipyridyl, 2,2′-bipyridyl, 1,10-phenanthroline, and 1,2-di(4-pyridyl)ethylene . The reaction conditions often include high temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.

    Substitution: The methylene linkers can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives with higher oxidation states, while substitution can result in the formation of new phosphonate esters.

Scientific Research Applications

(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) involves its ability to coordinate with metal ions through its phosphonic acid groups. This coordination can lead to the formation of stable complexes with unique structural and functional properties. The molecular targets and pathways involved depend on the specific application and the metal ions used in the coordination process .

Comparison with Similar Compounds

Uniqueness: (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) is unique due to its tritopic nature, allowing it to form complex structures with multiple metal ions. This property makes it highly versatile in various applications, from material science to pharmaceuticals.

Properties

IUPAC Name

[3,5-bis(phosphonomethyl)phenyl]methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O9P3/c10-19(11,12)4-7-1-8(5-20(13,14)15)3-9(2-7)6-21(16,17)18/h1-3H,4-6H2,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXIXVZKHKBGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O9P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid)
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(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid)
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(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid)
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(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid)
Reactant of Route 5
(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid)
Reactant of Route 6
(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid)

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